molecular formula C12H18FNO B2494429 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol CAS No. 1524195-89-8

4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol

Cat. No.: B2494429
CAS No.: 1524195-89-8
M. Wt: 211.28
InChI Key: UUXHRKUNKFJYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a fluorophenyl group attached to an amino-pentan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzylamine and 1-pentanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 2-fluorobenzylamine is reacted with 1-pentanol in the presence of the base, leading to the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-one.

    Reduction: Formation of 4-{[(2-Fluorophenyl)methyl]amino}pentane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is studied for its potential biological activity and interactions with biomolecules.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    4-{[(2-Chlorophenyl)methyl]amino}pentan-1-ol: Similar structure with a chlorine atom instead of fluorine.

    4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol: Similar structure with a bromine atom instead of fluorine.

    4-{[(2-Methylphenyl)methyl]amino}pentan-1-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-{[(2-Fluorophenyl)methyl]amino}pentan-1-ol imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs with different substituents.

Properties

IUPAC Name

4-[(2-fluorophenyl)methylamino]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10(5-4-8-15)14-9-11-6-2-3-7-12(11)13/h2-3,6-7,10,14-15H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXHRKUNKFJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)NCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.